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Compound of Interest

Compound Name: 4-Bromophenylglyoxal hydrate

Cat. No.: B1582591 Get Quote

4-Bromophenylglyoxal hydrate is a specialized organic intermediate valued for its dual

reactivity. It incorporates both a highly reactive α-ketoaldehyde (glyoxal) moiety and a

brominated aromatic ring. This unique combination allows for sequential, orthogonal chemical

transformations, making it a powerful building block for constructing complex molecular

architectures, particularly heterocyclic systems prevalent in pharmaceuticals and

agrochemicals.[1]

The glyoxal hydrate functionality serves as a precursor to a 1,2-dicarbonyl system, an ideal

electrophile for condensation reactions with various nucleophiles to form nitrogen-containing

heterocyles. Concurrently, the 4-bromophenyl group acts as a synthetic handle for carbon-

carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling

reactions, such as Suzuki or Sonogashira couplings.[2] This strategic placement of reactive

sites enables chemists to first build a core heterocyclic structure and then introduce further

molecular complexity at a well-defined position, a cornerstone of modern drug design.

Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is fundamental to its effective and

safe use in a laboratory setting.

Key Properties
The essential physicochemical data for 4-bromophenylglyoxal hydrate are summarized in

the table below.
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Property Value Source(s)

CAS Number 80352-42-7 [3]

IUPAC Name
2-(4-bromophenyl)-2-

oxoacetaldehyde;hydrate
[3]

Synonyms

(4-Bromophenyl)

(oxo)acetaldehyde hydrate, p-

Bromophenylglyoxal hydrate

[3]

Molecular Formula C₈H₇BrO₃ (as hydrate) [3]

Molecular Weight 231.04 g/mol [3]

Appearance Off-white to light yellow solid [1]

Melting Point ~132 °C [4]

Boiling Point
~340 °C at 760 mmHg

(anhydrous, predicted)
[4]

Safety and Handling
4-Bromophenylglyoxal hydrate is classified as an irritant. Adherence to standard laboratory

safety protocols is mandatory.

Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis and Manufacturing
The most established and logical route to 4-bromophenylglyoxal hydrate is through the

oxidation of the corresponding α-methyl ketone, 4'-bromoacetophenone. This transformation

specifically targets the methyl group for oxidation to the aldehyde level while leaving the ketone

intact.

Synthetic Pathway Overview
The synthesis is a two-step process starting from bromobenzene.

Bromobenzene

Friedel-Crafts Acylation

4'-Bromoacetophenone

Acetyl Chloride or
Acetic Anhydride, AlCl₃

Selenium Dioxide
Oxidation

4-Bromophenylglyoxal
Hydrate

1. SeO₂

2. H₂O
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Caption: Synthetic route to 4-Bromophenylglyoxal Hydrate.

Representative Synthesis Protocol
While a specific peer-reviewed protocol for 4-bromophenylglyoxal hydrate is not readily

available, the synthesis can be reliably performed by adapting the well-documented Organic

Syntheses procedure for the analogous preparation of phenylglyoxal from acetophenone. The

causality behind this choice is the high substrate similarity and the proven efficacy of selenium

dioxide for this specific type of α-oxidation.

Step 1: Synthesis of 4'-Bromoacetophenone (Precursor) The precursor is prepared via Friedel-

Crafts acylation of bromobenzene. A robust protocol involves using acetic anhydride and

anhydrous aluminum chloride.

Step 2: Oxidation to 4-Bromophenylglyoxal Hydrate This step involves the selective oxidation

of the methyl group of 4'-bromoacetophenone.

Reagents: 4'-Bromoacetophenone, Selenium Dioxide (SeO₂), Dioxane (solvent), Water.

Principle: Selenium dioxide is a specific and effective reagent for oxidizing activated

methylene and methyl groups adjacent to a carbonyl to the corresponding carbonyl group.

The reaction proceeds via an enol intermediate, followed by a[5][6]-sigmatropic

rearrangement of an allyl selenite species.

Methodology (Adapted from Organic Syntheses):

A mixture of selenium dioxide (1.0 eq) and a small amount of water is dissolved in dioxane

with gentle heating (50-60 °C) in a three-necked flask equipped with a reflux condenser

and mechanical stirrer. The water is crucial for dissolving the SeO₂.

4'-Bromoacetophenone (1.0 eq) is added to the solution.

The mixture is heated to reflux and stirred for 4-6 hours. The progress is monitored by

TLC. During the reaction, elemental selenium precipitates as a black or red solid.

After completion, the hot solution is decanted from the selenium precipitate.
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The solvent (dioxane) is removed under reduced pressure. The crude product is

anhydrous 4-bromophenylglyoxal, a yellow oil or low-melting solid.

To form the stable hydrate, the crude product is dissolved in 3-4 volumes of hot water.

Upon cooling, 4-bromophenylglyoxal hydrate crystallizes and can be collected by

filtration as a stable, off-white solid.

Key Reactions and Synthetic Utility
The power of 4-bromophenylglyoxal hydrate lies in its ability to act as a scaffold for building

complex heterocyclic systems. A prime example is its use in the synthesis of quinoxalines, a

class of compounds with significant biological activity.

Mechanism: Quinoxaline Formation
The reaction between an aryl glyoxal and an ortho-phenylenediamine is a classic, high-yield

condensation reaction.

Reactants

Intermediate Product
4-Bromophenylglyoxal

(Anhydrous form)

Dihydroquinoxaline
Intermediate

Condensation
(Loss of 2 H₂O)

o-Phenylenediamine

2-(4-Bromophenyl)quinoxaline

Spontaneous
Aromatization (Oxidation)

Click to download full resolution via product page

Caption: Reaction pathway for quinoxaline synthesis.

The reaction proceeds via a two-step condensation. The more reactive aldehyde of the glyoxal

first reacts with one of the amino groups of the diamine to form an imine. This is followed by an

intramolecular cyclization where the second amino group attacks the ketone carbonyl, forming

a six-membered dihydroquinoxaline ring. This intermediate readily loses a second molecule of
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water and undergoes spontaneous air oxidation to achieve the stable, aromatic quinoxaline

ring system.

Field-Proven Experimental Protocol: Synthesis of 2-(4-
Bromophenyl)quinoxaline
This protocol is based directly on a published procedure, demonstrating a self-validating

system where a high-purity product is obtained under simple and efficient conditions.[6]

Objective: To synthesize 2-(4-bromophenyl)quinoxaline via condensation.

Materials:

4-Bromophenylglyoxal hydrate (2.0 mmol)

Benzene-1,2-diamine (o-phenylenediamine) (3.0 mmol, 1.5 eq)

Ethanol (5 mL)

Methodology:

A suspension of 4-bromophenylglyoxal hydrate (2.0 mmol) and benzene-1,2-diamine

(3.0 mmol) is prepared in ethanol (5 mL) in a round-bottom flask. A slight excess of the

diamine is used to ensure complete consumption of the glyoxal.

The mixture is stirred at room temperature. The reaction is typically rapid, and the

formation of a precipitate is observed.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the

starting glyoxal is fully consumed.

The resulting precipitate (the product) is collected by vacuum filtration.

The collected solid is washed with a small amount of cold ethanol to remove any

unreacted diamine and other soluble impurities.

The product is dried to afford 2-(4-bromophenyl)quinoxaline as a light yellow solid.
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Validation: The reported yield for this procedure is 92.5%, and the product can be further

purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain crystals

suitable for X-ray analysis.[6]

Analytical Characterization
Confirming the identity and purity of 4-bromophenylglyoxal hydrate is essential. Standard

spectroscopic methods are employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons, which will exhibit a characteristic AA'BB' splitting pattern (two doublets)

in the ~7.6-8.0 ppm region due to the para-substitution. The aldehydic proton (in the

anhydrous form) would appear significantly downfield (>9.5 ppm). In its stable hydrate form,

the geminal diol protons (-CH(OH)₂) and the water of hydration may appear as a broad,

exchangeable singlet.

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the two carbonyl carbons

(ketone and aldehyde) in the 185-200 ppm range. Four distinct signals are expected in the

aromatic region (125-140 ppm), with the carbon attached to the bromine atom showing a

characteristic lower intensity.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl (C=O)

stretching bands around 1680-1710 cm⁻¹. A broad O-H stretch will also be present above

3200 cm⁻¹ due to the hydrate form.

Conclusion and Future Outlook
4-Bromophenylglyoxal hydrate stands out as a strategically designed synthetic intermediate.

Its dual-functional nature provides a robust platform for the efficient synthesis of complex

heterocyclic structures, such as quinoxalines, which are of significant interest in medicinal

chemistry. The straightforward and high-yielding nature of its condensation reactions, coupled

with the potential for subsequent functionalization at the bromine position, ensures its

continued relevance in both academic research and industrial drug discovery programs. Future

applications will likely leverage this reagent in diversity-oriented synthesis and the construction

of novel compound libraries for high-throughput screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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